
(4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine
Vue d'ensemble
Description
(4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPI or Compound 14 and has a molecular formula of C8H12ClN3.
Mécanisme D'action
The mechanism of action of (4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine is not fully understood. However, studies have shown that this compound inhibits the activity of several kinases by binding to their ATP-binding sites. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent inhibitory activity against several kinases that are involved in cell proliferation and survival. This makes it a potential candidate for the development of anti-cancer drugs. In addition, this compound has been shown to have herbicidal activity against several weeds, making it a potential candidate for the development of herbicides.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine in lab experiments include its potent inhibitory activity against several kinases, making it a potential candidate for the development of anti-cancer drugs. In addition, this compound has been shown to have herbicidal activity against several weeds, making it a potential candidate for the development of herbicides. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research of (4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine. One direction is the development of anti-cancer drugs that target specific kinases that are inhibited by this compound. Another direction is the development of herbicides that are based on this compound. Furthermore, the potential toxicity of this compound needs to be further studied to fully understand its safety profile. Finally, the mechanism of action of this compound needs to be fully elucidated to identify potential targets for drug development.
Applications De Recherche Scientifique
(4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been found to exhibit potent inhibitory activity against several kinases such as PIM1, PIM2, and PIM3. This makes it a potential candidate for the development of anti-cancer drugs. In agriculture, this compound has been shown to have herbicidal activity against several weeds. In material science, this compound has been used as a building block for the synthesis of various functional materials such as polymers and dendrimers.
Propriétés
IUPAC Name |
4-chloro-6-methyl-N-propan-2-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-5(2)10-8-11-6(3)4-7(9)12-8/h4-5H,1-3H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEOPLZPFJUQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




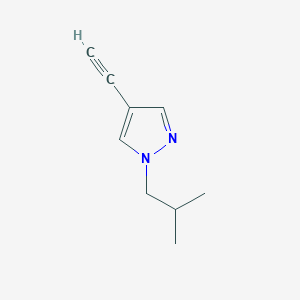
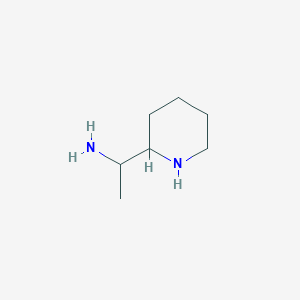


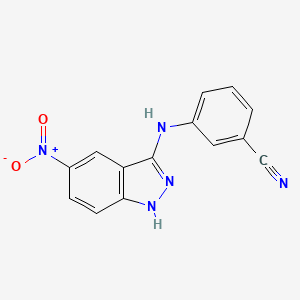
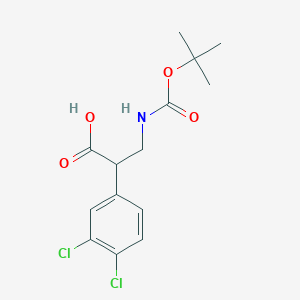
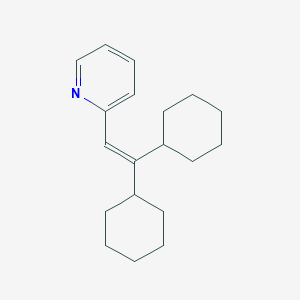
![2,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B3272889.png)
![3,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B3272894.png)
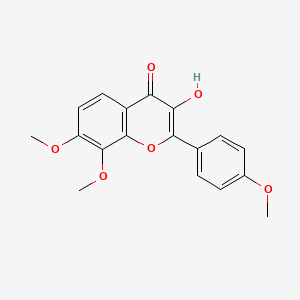
![4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde](/img/structure/B3272900.png)
![6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3272905.png)
